molecular formula C15H14N4O2S2 B2405756 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219904-43-4

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2405756
M. Wt: 346.42
InChI Key: OPJBWEPORBPUBM-UHFFFAOYSA-N
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Description

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of oxadiazole derivatives, which have been widely studied for their biological properties.

Scientific Research Applications

Synthesis and Biological Activity

Urea, thiourea, and 1,2,4-oxadiazole compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. A study by Ölmez and Waseer (2020) introduced a series of potential biologically active compounds containing both 1,2,4-oxadiazole and urea/thiourea moiety. These compounds were synthesized using a method that involved conventional and microwave-assisted synthesis techniques, leading to high yields of the desired products. The study highlights an efficient and rapid synthesis method for 1,2,4-oxadiazoles and the characterization of new urea/thiourea compounds bearing the 1,2,4-oxadiazole ring. These compounds were characterized using various analytical techniques, including FTIR, 1H NMR, 13C NMR, and elemental analysis, showcasing their potential for diverse biological applications (Ölmez & Waseer, 2020).

Antimicrobial and Cytotoxicity Studies

Another aspect of the scientific research involves the synthesis of novel derivatives for antimicrobial activity and cytotoxicity evaluation. For instance, Shankar et al. (2017) synthesized a series of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives and evaluated their inhibitory effects as anti-microbial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains, as well as moderate to good activity against fungal pathogens. Preliminary cytotoxicity studies on these compounds showed significant results at microliter concentrations, indicating their potential as therapeutic agents (Shankar et al., 2017).

Antitumor Activity and Chemical Synthesis

Research into the chemical synthesis and evaluation of biological activities extends to the examination of antitumor activities. Li et al. (2019) synthesized a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors. These compounds showed potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. Compound 7, in particular, exhibited the least cellular toxicity and better biological activity in cellular assays, indicating its potential as a treatment for chronic myeloid leukemia and cancer through the PI3K/Akt signaling pathway (Li et al., 2019).

properties

IUPAC Name

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-22-11-5-2-4-10(8-11)13-18-19-15(21-13)17-14(20)16-9-12-6-3-7-23-12/h2-8H,9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJBWEPORBPUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

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